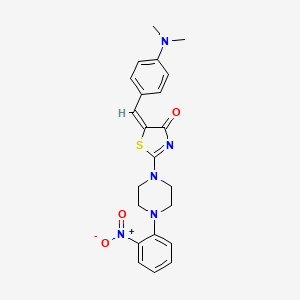
(E)-5-(4-(dimethylamino)benzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-(4-(dimethylamino)benzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(4-(dimethylamino)benzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(4-(dimethylamino)benzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Recent studies have synthesized and evaluated various derivatives of piperazine and thiazole, which share structural similarities with the mentioned compound, for their antimicrobial and antifungal activities. These derivatives have shown promising results against a range of bacterial and fungal strains, indicating the potential of such compounds in developing new treatments for infections caused by resistant microorganisms. The synthesis of these compounds involves various chemical reactions, aiming to explore their biological activities and optimize their pharmacological profiles for better efficacy and lower toxicity. For instance, Patel et al. (2012) and Mhaske et al. (2014) have synthesized novel thiazolidinone derivatives with piperazine linkers, showing significant antimicrobial activity against various bacterial and fungal species, indicating the compound's potential as a basis for developing new antimicrobial agents.
Efflux Pump Inhibitors to Combat Drug Resistance
Another significant application is in combating multidrug resistance (MDR) in bacteria. Derivatives of the mentioned compound, specifically those incorporating piperazine units, have been studied for their ability to inhibit bacterial efflux pumps. These pumps are a key mechanism by which bacteria expel antibiotics, leading to resistance. By inhibiting these pumps, such compounds can enhance the efficacy of existing antibiotics against resistant strains, offering a strategy to mitigate the growing issue of drug resistance. Żesławska et al. (2017) conducted a conformational study of a related compound, highlighting its potential as an efflux pump inhibitor that could reverse antibiotic resistance in Gram-negative bacteria.
Biological Evaluation for Anti-inflammatory Properties
Additionally, derivatives of the compound have been evaluated for their anti-inflammatory properties. The synthesis of novel compounds and their biological evaluation have indicated potential anti-inflammatory activities, which could be beneficial in developing treatments for various inflammatory conditions. For example, Ahmed et al. (2017) synthesized and evaluated a series of compounds for their in-vitro and in-vivo anti-inflammatory activities, identifying some derivatives with significant effects, suggesting the chemical compound's framework could be utilized in designing new anti-inflammatory agents.
These applications illustrate the compound's potential as a versatile scaffold in medicinal chemistry, enabling the development of new therapeutic agents to address antimicrobial resistance, inflammation, and possibly other conditions. The research underscores the importance of structural modification and biological evaluation in discovering compounds with desirable pharmacological properties.
For further exploration and detailed study references:
- Antimicrobial and antifungal applications (Patel et al., 2012)
- Efflux pump inhibitors (Żesławska et al., 2017)
- Anti-inflammatory properties (Ahmed et al., 2017)
properties
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-24(2)17-9-7-16(8-10-17)15-20-21(28)23-22(31-20)26-13-11-25(12-14-26)18-5-3-4-6-19(18)27(29)30/h3-10,15H,11-14H2,1-2H3/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASLHFKCLFRVRU-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(4-(dimethylamino)benzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

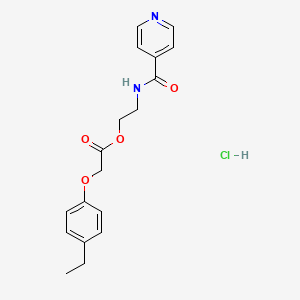
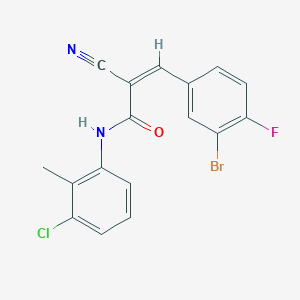
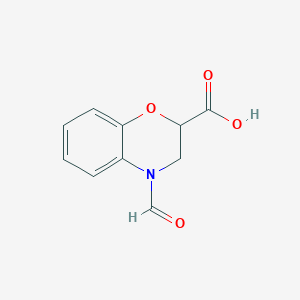

![3-[(2-Fluorophenyl)methyl]piperidin-2-one](/img/structure/B2830280.png)
![Ethyl 2-acetamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2830281.png)
![8-(4-ethoxyphenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2830283.png)
![4-Methyltricyclo[6.2.1.0^{2,7}]undeca-4,9-diene-3,6-dione](/img/structure/B2830287.png)
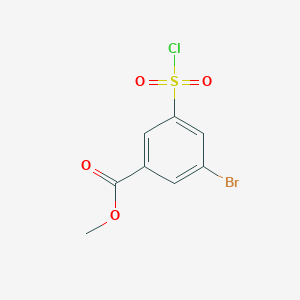
![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2830291.png)

![2-chloro-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2830293.png)
![N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2830297.png)
